(2-Fluorophenyl)(2-nitrophenyl)methanone
Description
(2-Fluorophenyl)(2-nitrophenyl)methanone is a diarylketone featuring two aromatic rings substituted with fluorine and nitro groups at the ortho positions.
Properties
CAS No. |
30682-54-3 |
|---|---|
Molecular Formula |
C13H8FNO3 |
Molecular Weight |
245.21 g/mol |
IUPAC Name |
(2-fluorophenyl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C13H8FNO3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15(17)18/h1-8H |
InChI Key |
WPQNPQVCSISSQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Polarity : Nitro groups increase polarity and melting points (e.g., 150–155°C for a nitro-pyrrole derivative vs. 77–79°C for a thiazole analog ).
- Electronic Effects: Fluorine and nitro groups are electron-withdrawing, deactivating the aromatic rings toward electrophilic substitution. Amino groups (e.g., in ) counteract this effect, enhancing reactivity.
- Crystal Packing : Bulky substituents like chloro and nitro groups induce larger dihedral angles (65.0° in ), affecting solubility and stability.
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